Cyanidin-3-(p-coumaroyl)-rutinoside-5-glucoside
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Overview
Description
Cyanidin-3-(p-coumaroyl)-rutinoside-5-glucoside is an anthocyanidin glycoside.
Scientific Research Applications
Enzyme Interaction and Genetic Control
Cyanidin-3-(p-coumaroyl)-rutinoside-5-glucoside has been studied for its interaction with enzymes. In Petunia hybrida, an anthocyanin 5-O-glucosyltransferase showed specificity for this compound, indicating a potential role in plant coloration and enzymatic processes (Jonsson et al., 1984).
Plant and Floral Biochemistry
Studies have identified this compound in various plants and flowers, highlighting its role in the pigmentation and potential bioactivity in plants like Perilla frutescens and Browallia speciosa (Fujiwara et al., 1998), (Toki et al., 2008).
Interaction with Lipid Membranes
Research has explored the interaction of cyanidin derivatives with cell mimic membranes. The study suggests that these compounds, including this compound, can affect membrane properties, which is significant for understanding their potential anticancer and antioxidant activities (Strugała et al., 2016).
Antioxidant Properties and Stability
Several studies have focused on the antioxidant properties and stability of this compound. These investigations highlight the compound's potential in natural pigment applications and functional food industry, given its thermal stability and antioxidant capabilities (Pei et al., 2020), (Hu et al., 2014).
Potential in Cancer Therapy
Research on mulberry anthocyanins, including cyanidin 3-rutinoside and cyanidin 3-glucoside, has revealed an inhibitory effect on the migration and invasion of human lung cancer cells, suggesting potential applications in cancer therapy (Chen et al., 2006).
Bioactivity and Mitochondrial Biogenesis
Studies have also shown that cyanidin 3-rutinoside, a related compound, can promote mitochondrial biogenesis during brown adipogenesis. This points towards a role in metabolic disease amelioration and potential therapeutic applications (You et al., 2017).
properties
Molecular Formula |
C42H47O22+ |
---|---|
Molecular Weight |
903.8 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6R)-6-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C42H46O22/c1-16-38(64-29(48)9-4-17-2-6-19(44)7-3-17)34(53)37(56)40(58-16)57-15-28-31(50)33(52)36(55)42(63-28)61-26-13-21-24(59-39(26)18-5-8-22(46)23(47)10-18)11-20(45)12-25(21)60-41-35(54)32(51)30(49)27(14-43)62-41/h2-13,16,27-28,30-38,40-43,49-56H,14-15H2,1H3,(H3-,44,45,46,47,48)/p+1/t16-,27+,28+,30+,31+,32-,33-,34-,35+,36+,37+,38-,40+,41+,42+/m0/s1 |
InChI Key |
XSOXQXPLSCSJPY-DHHQULHESA-O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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